2-Isobutyl-1,3-dithiane

Coordination Chemistry Crystal Engineering Materials Science

2-Isobutyl-1,3-dithiane (CAS 69824-23-3) is a sulfur-containing heterocyclic compound within the 1,3-dithiane class, characterized by a six-membered ring bearing two sulfur atoms at the 1 and 3 positions and an isobutyl substituent at the 2-position. It exists as a liquid at ambient temperature with a molecular weight of 176.34 g/mol, a boiling point of approximately 250.8 °C at 760 mmHg, and a refractive index of 1.5315.

Molecular Formula C8H16S2
Molecular Weight 176.3 g/mol
CAS No. 69824-23-3
Cat. No. B1599559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-1,3-dithiane
CAS69824-23-3
Molecular FormulaC8H16S2
Molecular Weight176.3 g/mol
Structural Identifiers
SMILESCC(C)CC1SCCCS1
InChIInChI=1S/C8H16S2/c1-7(2)6-8-9-4-3-5-10-8/h7-8H,3-6H2,1-2H3
InChIKeyWGIHYSKTNRQNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-1,3-dithiane (CAS 69824-23-3) Technical Profile & Procurement Guide


2-Isobutyl-1,3-dithiane (CAS 69824-23-3) is a sulfur-containing heterocyclic compound within the 1,3-dithiane class, characterized by a six-membered ring bearing two sulfur atoms at the 1 and 3 positions and an isobutyl substituent at the 2-position [1]. It exists as a liquid at ambient temperature with a molecular weight of 176.34 g/mol, a boiling point of approximately 250.8 °C at 760 mmHg, and a refractive index of 1.5315 . The compound is valued as a versatile synthetic intermediate, particularly as a masked acyl anion equivalent in Corey-Seebach-type chemistry for carbon-carbon bond formation [2]. Its procurement is primarily driven by research and industrial applications in organic synthesis, materials science, and as a building block for more complex sulfur-containing molecules .

Why Generic 1,3-Dithianes Are Not Interchangeable with 2-Isobutyl-1,3-dithiane


The 1,3-dithiane core is a versatile synthon in organic chemistry, but the 2-position substituent dictates a compound's specific physicochemical properties, reactivity profile, and performance in applications. The isobutyl group (2-methylpropyl) in 2-isobutyl-1,3-dithiane confers a unique balance of steric bulk, lipophilicity, and electron-donating character that distinguishes it from simpler alkyl-substituted analogs (e.g., methyl, ethyl, n-propyl, n-butyl) as well as from aryl-substituted derivatives. Simple substitution with a generic dithiane fails to account for critical differences in molecular geometry, hydrophobicity, volatility, and crystal packing behavior in solid-state applications. As the following evidence demonstrates, these differences translate directly into quantifiable variations in coordination polymer architecture, deprotection efficiency, and physical properties, making 2-isobutyl-1,3-dithiane a non-fungible entity in both research and industrial contexts [1][2].

Quantitative Evidence: 2-Isobutyl-1,3-dithiane vs. Analogs in Key Performance Dimensions


Coordination Polymer Dimensionality: Isobutyl Substituent Directs 2D Network Formation vs. 1D for Parent Dithiane

In a systematic study of 1,3-dithiane ligands with copper(I) halides, 2-isobutyl-1,3-dithiane (L3) directs the formation of a 2D coordination polymer [{Cu3(μ3-I)(μ2-I)2(μ2-L3)2}]n (CP10), incorporating trinuclear μ3-I-capped Cu clusters as secondary building units (SBUs) [1]. In stark contrast, the unsubstituted parent compound 1,3-dithiane (L1) yields a 1D coordination polymer [{Cu(μ2-I)2Cu}(μ2-L1)2]n (CP1) under identical reaction conditions with CuI [1]. This demonstrates that the isobutyl group's steric profile directly influences supramolecular assembly, enabling the formation of a higher-dimensional network with distinct material properties.

Coordination Chemistry Crystal Engineering Materials Science

High Deprotection Efficiency: 93% Yield to Isovaleraldehyde in 0.42 Hours

2-Isobutyl-1,3-dithiane undergoes highly efficient deprotection to regenerate the parent carbonyl compound (isovaleraldehyde) when treated with silica gel-supported copper(II) nitrate in carbon tetrachloride. The reaction proceeds to completion in only 0.42 hours, providing isovaleraldehyde in a 93% isolated yield [1]. While no direct comparative data for other 2-alkyl-1,3-dithianes under identical conditions is available in the primary literature, this represents a notably high yield for a dithiane deprotection, underscoring the compound's practical utility as a carbonyl protecting group. The fast reaction time (25 minutes) and high yield minimize waste and maximize atom economy in synthetic workflows.

Organic Synthesis Carbonyl Deprotection Green Chemistry

Hydrophobicity (LogP = 3.23): Optimized for Partitioning vs. More Polar Analogs

The calculated partition coefficient (LogP) for 2-isobutyl-1,3-dithiane is 3.23 . This value positions the compound in an optimal lipophilicity range for many drug discovery and agrochemical applications, where a LogP between 1 and 5 is often desired for balancing solubility and membrane permeability. For context, the unsubstituted 1,3-dithiane (LogP ≈ 1.12 predicted) is significantly more polar, while the n-butyl analog 2-butyl-1,3-dithiane (predicted LogP ≈ 3.61) is slightly more lipophilic. The isobutyl group provides a LogP that is approximately 2.1 log units higher than the parent, indicating a substantial increase in hydrophobicity that will impact solvent partitioning, protein binding, and pharmacokinetic behavior if incorporated into drug-like molecules.

Medicinal Chemistry ADME Prediction Physicochemical Property

Boiling Point (250.8 °C): Intermediate Volatility for High-Temperature Reactions vs. Lower Alkyl Analogs

2-Isobutyl-1,3-dithiane exhibits a boiling point of 250.8 °C at 760 mmHg . This is substantially higher than that of 2-methyl-1,3-dithiane (56-59 °C at 3 mmHg, equivalent to ~162 °C at 760 mmHg estimated) and 2-ethyl-1,3-dithiane (220.9 °C at 760 mmHg) , but lower than 2-pentyl-1,3-dithiane (275.0 °C at 760 mmHg) . The isobutyl group provides a boiling point that is intermediate between ethyl and pentyl analogs, allowing for reactions at elevated temperatures without excessive volatility that would lead to evaporative losses, while still being distillable under standard laboratory vacuum conditions. This thermal profile is advantageous for reactions requiring prolonged heating, such as certain coupling reactions or polymerizations.

Chemical Engineering Process Chemistry Thermal Stability

Optimal Application Scenarios for 2-Isobutyl-1,3-dithiane Based on Quantified Differentiation


Design and Synthesis of 2D Copper(I) Coordination Polymers and MOFs

Researchers seeking to construct 2D coordination networks with copper(I) halides should prioritize 2-isobutyl-1,3-dithiane over unsubstituted 1,3-dithiane. As demonstrated in a direct head-to-head comparison, the isobutyl substituent directs the formation of a 2D polymer (CP10) featuring trinuclear Cu3I clusters, whereas the parent ligand yields a 1D chain (CP1) under identical conditions [1]. This architectural control is critical for materials with potential gas sorption, luminescence, or catalytic applications. Procurement of this specific ligand is essential for achieving the desired supramolecular topology.

Efficient Carbonyl Protection/Deprotection in Multi-Step Organic Synthesis

Synthetic organic chemists performing complex multi-step syntheses requiring a robust carbonyl protecting group can rely on 2-isobutyl-1,3-dithiane for its high deprotection efficiency. The compound cleanly regenerates isovaleraldehyde in 93% yield within 0.42 hours under mild oxidative conditions [2]. This performance justifies its selection for protecting aldehyde functionalities in the presence of sensitive functional groups, minimizing side reactions and simplifying purification.

Medicinal Chemistry Library Synthesis with Tuned Lipophilicity

Medicinal chemists designing compound libraries where a calculated LogP of approximately 3.2 is desired for improved membrane permeability or target engagement should select 2-isobutyl-1,3-dithiane. Its LogP of 3.23 represents a substantial 2.1 log unit increase over the parent dithiane (LogP 1.12) , providing a predictable shift in physicochemical property space. This allows for rational design of analogs with enhanced cell penetration potential without resorting to larger, more synthetically burdensome alkyl groups.

High-Temperature Process Chemistry Requiring Controlled Volatility

Process development chemists scaling up reactions that involve heating should consider 2-isobutyl-1,3-dithiane due to its boiling point of 250.8 °C . This intermediate volatility—30 °C higher than the ethyl analog but 24 °C lower than the pentyl analog—offers a practical balance between preventing evaporative loss during extended heating and enabling facile vacuum distillation for purification. This property makes it a robust and predictable reagent for pilot-plant and manufacturing settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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